molecular formula C23H29NO3S B10890043 Propan-2-yl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10890043
M. Wt: 399.5 g/mol
InChI Key: JUOYTMWSXGXZGM-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with an isopropyl ester, a tert-butyl group, and a benzoyl amide. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Benzoyl Amide Group: The benzoyl amide group can be introduced through an amide coupling reaction using a benzoyl chloride derivative and an amine.

    Esterification: The isopropyl ester group can be introduced through an esterification reaction using isopropanol and a carboxylic acid derivative.

    Substitution with Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl amide and ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters, thioesters

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The benzothiophene core and the substituents may play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

    ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-CARBOXYLATE: Contains an oxygen atom instead of sulfur, which can influence its pharmacological properties.

Uniqueness

The presence of the tetrahydro modification in the benzothiophene core and the specific substituents make ISOPROPYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE unique. These structural features may enhance its stability, solubility, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

propan-2-yl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H29NO3S/c1-14(2)27-22(26)19-17-8-6-7-9-18(17)28-21(19)24-20(25)15-10-12-16(13-11-15)23(3,4)5/h10-14H,6-9H2,1-5H3,(H,24,25)

InChI Key

JUOYTMWSXGXZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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